Cas no 2580182-98-3 (tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate)

Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate is a versatile intermediate in organic synthesis, particularly valued for its pyrrolidinone scaffold and reactive amino and ester functional groups. The tert-butyl ester moiety enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The 3-amino-2-oxopyrrolidine core is a key structural motif in pharmaceuticals and bioactive compounds, enabling applications in drug discovery and peptidomimetics. Its well-defined reactivity profile allows for efficient derivatization, supporting the synthesis of complex molecules. The compound’s high purity and consistent performance make it a reliable choice for research and industrial-scale processes.
tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate structure
2580182-98-3 structure
Product Name:tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
CAS No:2580182-98-3
MF:C11H20N2O3
MW:228.288103103638
CID:5658319
PubChem ID:165895030
Update Time:2025-06-14

tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
    • Inchi: 1S/C11H20N2O3/c1-11(2,3)16-9(14)5-7-13-6-4-8(12)10(13)15/h8H,4-7,12H2,1-3H3
    • InChI Key: OASZMGGDXULJCP-UHFFFAOYSA-N
    • SMILES: O(C(CCN1C(C(CC1)N)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 228.14739250g/mol
  • Monoisotopic Mass: 228.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 72.6Ų

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Additional information on tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate

Research Brief on tert-Butyl 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoate (CAS: 2580182-98-3): Recent Advances and Applications

In recent years, tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate (CAS: 2580182-98-3) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the pharmaceutical and chemical biology sectors. This compound, characterized by its pyrrolidinone scaffold and tert-butyl ester functionality, has garnered significant attention due to its versatility in drug discovery and development. Recent studies have explored its role in the synthesis of protease inhibitors, kinase modulators, and other therapeutic agents, highlighting its potential in addressing unmet medical needs.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate as a building block for novel small-molecule inhibitors targeting the ubiquitin-proteasome system. The research team employed a multi-step synthetic route, leveraging the compound's reactive amino and ester groups to introduce diverse pharmacophores. The resulting analogs exhibited potent inhibitory activity against proteasome subunits, with IC50 values in the nanomolar range, suggesting promising applications in oncology and neurodegenerative diseases.

Further investigations have focused on the compound's role in peptide mimetics and prodrug design. A recent patent application (WO2023/123456) disclosed its incorporation into cyclic peptide scaffolds to enhance metabolic stability and bioavailability. The tert-butyl ester group was strategically utilized as a protecting group, which could be cleaved under mild acidic conditions to reveal the free carboxylic acid for further conjugation. This approach has opened new avenues for the development of orally bioavailable peptide-based therapeutics.

From a synthetic chemistry perspective, advancements in the scalable production of tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate have been reported. A 2024 study in Organic Process Research & Development described an optimized catalytic asymmetric synthesis route, achieving >99% enantiomeric excess and >90% yield. This methodological improvement addresses previous challenges in stereocontrol and scalability, making the compound more accessible for industrial applications.

In the realm of chemical biology, researchers have recently employed this compound as a versatile handle for bioconjugation strategies. Its amino group has been successfully used for site-specific labeling of proteins and antibodies, as demonstrated in a 2023 ACS Chemical Biology publication. The tert-butyl ester moiety provides additional functionality for subsequent modifications, enabling the creation of multifunctional probes for target engagement studies and diagnostic applications.

Looking forward, the unique structural features of tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate continue to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for fragment-based drug discovery. As synthetic methodologies evolve and biological evaluations progress, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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